molecular formula C4HBr2N3S B6588301 2,5-dibromoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1206207-38-6

2,5-dibromoimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B6588301
CAS No.: 1206207-38-6
M. Wt: 282.95 g/mol
InChI Key: YTCNOKLCZPJHKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromoimidazo[2,1-b][1,3,4]thiadiazole typically involves the bromination of imidazo[2,1-b][1,3,4]thiadiazole. One common method is the reaction of imidazo[2,1-b][1,3,4]thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromoimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromoimidazo[2,1-b][1,3,4]thiadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

Properties

CAS No.

1206207-38-6

Molecular Formula

C4HBr2N3S

Molecular Weight

282.95 g/mol

IUPAC Name

2,5-dibromoimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C4HBr2N3S/c5-2-1-7-4-9(2)8-3(6)10-4/h1H

InChI Key

YTCNOKLCZPJHKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)SC(=N2)Br)Br

Purity

95

Origin of Product

United States

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